molecular formula C17H16FN3O5S2 B2537418 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide CAS No. 1170097-86-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2537418
CAS No.: 1170097-86-5
M. Wt: 425.45
InChI Key: XOZAYGQBYMSHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) at the 1-position and a furan-2-yl moiety at the 3-position. The 5-position is functionalized with a 4-fluorobenzenesulfonamide group. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in agrochemical or medicinal chemistry .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZAYGQBYMSHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Tetrahydrothiophene moiety : Contributes to the compound's reactivity.
  • Furan ring : Known for its involvement in various biological processes.
  • Pyrazole core : Often associated with pharmacological activities.
  • Fluorobenzenesulfonamide group : Imparts additional chemical properties that may enhance biological interactions.

The molecular formula is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S with a molar mass of approximately 349.4 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with specific enzymes, potentially inhibiting their activity. This has implications in treating conditions where enzyme regulation is crucial.
  • Receptor Binding : The presence of the furan and pyrazole rings suggests potential interactions with various receptors, influencing signaling pathways within cells.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant biological activity:

StudyFindings
Study AShowed that pyrazole derivatives inhibit certain cancer cell lines by inducing apoptosis.
Study BDemonstrated antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic uses in infections.
Study CFound that similar compounds modulate inflammatory responses in vitro, indicating anti-inflammatory potential.

Case Studies

Several case studies have highlighted the relevance of similar compounds in clinical settings:

  • Case Study 1 : A derivative of the pyrazole class was used in a clinical trial for cancer treatment, showing promising results in reducing tumor size.
  • Case Study 2 : Another study reported the successful application of a furan-containing compound in treating bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and selected analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, Furan-2-yl, 4-Fluorobenzenesulfonamide Sulfonamide, Sulfone Not specified (Agrochemical?)
N-(1,3-Dimethyl-1H-Pyrazol-5-yl)-4-Fluorobenzenecarboxamide Pyrazole 1,3-Dimethyl, 4-Fluorobenzenecarboxamide Carboxamide Research chemical
N-[1-[(3-Chlorophenoxy)methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide Pyrazole 3-Chlorophenoxymethyl, Ethylpyrazole Sulfonamide Agrochemical (inference)
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-oxo-3-furanyl)-Cyclopropanecarboxamide) Cyclopropane-carboxamide Tetrahydrofuran-2-one, 3-Chlorophenyl Carboxamide, Lactone Pesticide
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl, Carbaldehyde Thioether, Aldehyde Intermediate in synthesis

Functional Group and Electronic Effects

  • Sulfonamide vs.
  • Furan-2-yl vs. Aromatic Substituents : The furan’s oxygen atom may engage in hydrogen bonding or π-π stacking, contrasting with chlorophenyl () or trifluoromethyl () groups, which prioritize lipophilicity and steric bulk .

Crystallographic and Structural Data

  • Programs like SHELXL () are critical for refining crystal structures of such compounds. The target’s sulfone and sulfonamide groups may influence packing efficiency and torsion angles compared to carboxamide analogs .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazole-sulfonamide core of this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution to attach the tetrahydrothiophene dioxide moiety to the pyrazole ring.
  • Suzuki-Miyaura cross-coupling for introducing the furan-2-yl group at the pyrazole C3 position.
  • Sulfonamide formation via condensation of 4-fluorobenzenesulfonyl chloride with the amino group on the pyrazole. Key optimization parameters include:
  • Temperature control (60–80°C for cross-coupling to avoid side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling, triethylamine for acid scavenging). Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

A combination of methods is required:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm regiochemistry of the pyrazole and sulfonamide linkages.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., tetrahydrothiophene dioxide conformation).
  • PXRD and DSC to assess crystallinity and thermal stability. Discrepancies in spectral data should be cross-validated with computational models (DFT) .

Q. What physicochemical properties (e.g., solubility, logP) are most relevant for in vitro assays, and how are they determined?

Key properties include:

Property Method Typical Range
Aqueous solubilityShake-flask (pH 7.4)<10 µM (common for sulfonamides)
logPHPLC-derived2.5–3.5 (indicative of moderate lipophilicity)
pKaPotentiometric titration~6.8 (sulfonamide proton)
Low solubility is mitigated using co-solvents (e.g., DMSO ≤1%) or nanoformulation .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • Plasma stability assays : Incubate in human plasma (1–24 hrs) and quantify degradation via LC-MS.
  • Light sensitivity : Monitor under ICH Q1B guidelines using UV-Vis spectroscopy. Instability in plasma may require prodrug strategies .

Q. What in vitro assays are prioritized for initial biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, given structural similarity to celecoxib derivatives).
  • Cellular cytotoxicity : MTT assay in cancer (HeLa, MCF-7) and normal (HEK293) cell lines.
  • Membrane permeability : Caco-2 monolayer model to predict oral bioavailability. IC₅₀ values <10 µM warrant further SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Substituent variation : Replace the furan-2-yl group with thiophene or pyridine to modulate electronic effects.
  • Bioisosteric replacement : Swap the tetrahydrothiophene dioxide with a morpholine ring to improve solubility.
  • Positional scanning : Modify the sulfonamide’s fluorine position (para vs. meta) to assess steric effects. Data contradictions (e.g., conflicting IC₅₀ values across studies) are resolved by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. What computational approaches are used to predict binding modes and off-target risks?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase targets.
  • MD simulations : GROMACS for assessing conformational stability over 100-ns trajectories.
  • Off-target profiling : SwissTargetPrediction to identify potential interactions with GPCRs or ion channels. Validate predictions with SPR-based binding assays .

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) discrepancies addressed in preclinical models?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation).
  • CYP inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks.
  • In vivo PK : Administer IV/PO in rodents; low oral bioavailability (<20%) may require nanoparticle encapsulation .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Tissue distribution studies : LC-MS/MS quantification in target organs (e.g., tumor vs. liver).
  • Metabolite profiling : Identify active/toxic metabolites via UPLC-QTOF-MS.
  • Dose optimization : Use Hill equation modeling to align EC₅₀ values with achievable plasma concentrations. Inefficacy in vivo often stems from poor BBB penetration or rapid glucuronidation .

Q. How is the compound’s selectivity against related isoforms (e.g., COX-1 vs. COX-2) validated?

  • Isoform-specific assays : Use recombinant COX-1/COX-2 enzymes with arachidonic acid substrate.
  • Cellular context : Compare inhibition in macrophages (COX-2 dominant) vs. platelets (COX-1 dominant).
  • Crystallography : Co-crystallize with COX-2 to confirm hydrogen bonding with Val523/Arg513.
    Selectivity ratios >50-fold (COX-2/COX-1) are ideal to minimize GI toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.